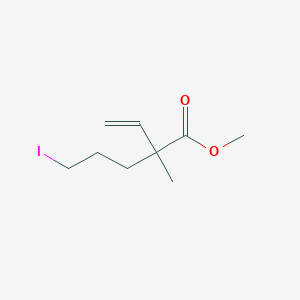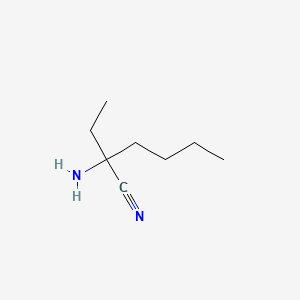
2-Amino-2-ethylhexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-ethylhexanenitrile is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group (-NH2) and a nitrile group (-CN) attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Amino-2-ethylhexanenitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2-ethylhexyl bromide with ammonia can yield this compound. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete conversion.
Another method involves the reduction of nitriles. For example, 2-ethylhexanenitrile can be reduced using hydrogen gas in the presence of a metal catalyst such as palladium on carbon to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-ethylhexanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated amines.
Applications De Recherche Scientifique
2-Amino-2-ethylhexanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-amino-2-ethylhexanenitrile depends on its specific application. In general, the amino group can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding or electrostatic interactions. The nitrile group can also participate in reactions that modify the compound’s activity or stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-methylpentanenitrile
- 2-Amino-2-propylbutanenitrile
- 2-Amino-2-butylpropanenitrile
Uniqueness
2-Amino-2-ethylhexanenitrile is unique due to its specific structural features, such as the presence of both an amino and a nitrile group on a hexane backbone
Propriétés
Numéro CAS |
58577-05-2 |
|---|---|
Formule moléculaire |
C8H16N2 |
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
2-amino-2-ethylhexanenitrile |
InChI |
InChI=1S/C8H16N2/c1-3-5-6-8(10,4-2)7-9/h3-6,10H2,1-2H3 |
Clé InChI |
MSVRGJUYHVLBGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)(C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




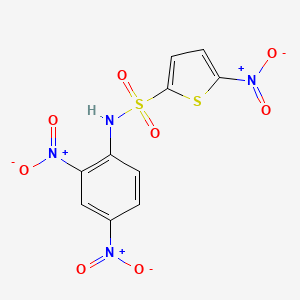
![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane](/img/structure/B14600891.png)
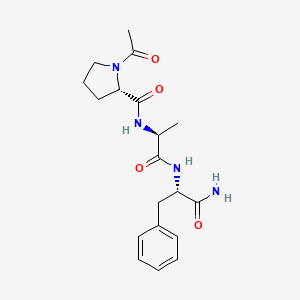
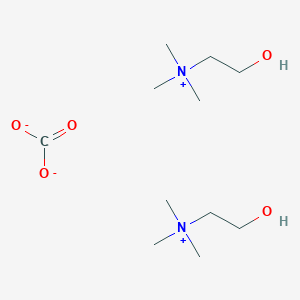
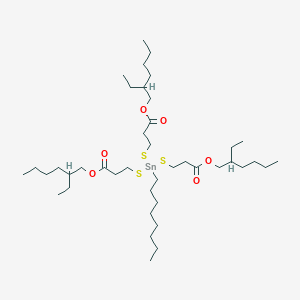
![4-[(4-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14600906.png)




